molecular formula C12H21NO4 B150877 trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid CAS No. 233661-54-6

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Cat. No. B150877
M. Wt: 243.3 g/mol
InChI Key: QJEQJDJFJWWURK-RKDXNWHRSA-N
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Description

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is a derivative of trans-2-aminocyclohexanecarboxylic acid, which is an important building block for the synthesis of various compounds, including unnatural amino acids and helical β-peptides . The tert-butoxycarbonyl (BOC) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild acidic conditions.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, the synthesis of both trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acids involves the addition of 1-diazo-2,2,2-trifluoroethane to a precursor followed by thermal decomposition . Another study reports the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with the ability to obtain either pure cis or trans acid . Additionally, an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid has been described, showcasing milder and more selective conditions .

Molecular Structure Analysis

The molecular structure and conformation of related cyclohexane derivatives have been studied extensively. For example, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid revealed a trans conformation of the peptide bond and the influence of hydrogen bonding on the molecule's conformation in the crystal state . The molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution have also been studied, indicating that both cis and trans isomers exist in zwitterionic forms and prefer staggered conformations .

Chemical Reactions Analysis

The chemical reactivity of trans-2-aminocyclohexanecarboxylic acids and derivatives has been explored in various contexts. For instance, the resolution and rotations of trans-2-aminocyclohexanecarboxylic acids and derivatives have been prepared by preferential crystallization, and their reactions with nitrous acid have been examined . The stereoselective synthesis of both enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid has been achieved, demonstrating the incorporation of these novel trans-β-ACC derivatives in dipeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, including those with tert-butoxycarbonyl groups, have been the subject of research. Studies on cyclohexane derivatives have included the preparation and mass spectra of t-butylcyclohexanecarboxylic acids, providing insights into the stability and fragmentation patterns of these compounds . The enantiomerically pure trans-2-aminocyclohexanecarboxylic acid has been obtained from trans-cyclohexane-1,2-dicarboxylic acid, and its protected derivatives have been prepared, highlighting the importance of stereochemistry in determining the physical properties of these compounds .

Scientific Research Applications

Biobased Economy and Polymer Production

Muconic acid (MA) derivatives, similar in structure and reactivity to the compound , have been highlighted for their role in the biobased economy. These derivatives are explored for their potential as starting materials in the synthesis of value-added products and as versatile monomers for specialty polymers. Research emphasizes the production of MA through chemical and biotechnological pathways, aiming to efficiently isomerize MA into value-added forms for further valorization into chemicals like adipic or terephthalic acids and MA polymers (Khalil, Quintens, Junkers, & Dusselier, 2020).

Catalytic Oxidation of Cyclohexene

The selective catalytic oxidation of cyclohexene, a process related to the chemical functionalities of trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, has been investigated for its relevance in producing industrially significant intermediates. This research focuses on controllable oxidation reactions to selectively afford targeted products, which are valuable for applications in both academic and industrial settings (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).

Synthesis and Functionalization of β-Amino Acid Derivatives

In drug research, cyclic β-amino acids, structurally related to trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, have seen increasing interest due to their biological relevance. Various metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are employed for the synthesis and functionalization of these compounds. This highlights the importance of selective and stereocontrolled methodologies in the development of new molecular entities (Kiss, Kardos, Vass, & Fülöp, 2018).

Biotechnological and Environmental Applications

Research into carboxylic acids, including those structurally related to trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, covers their extraction from dilute aqueous streams through liquid-liquid extraction (LLX). This is pivotal for the recovery of carboxylic acids produced fermentatively from biomass, highlighting the solvent developments and regeneration strategies for LLX processes. The focus is on enhancing the economic feasibility of processes using solvents like trioctylamine (TOA) for acid extractions, especially from diluted streams (Sprakel & Schuur, 2019).

Nano and Material Science

The functionalization of carbon-based quantum dots with amino acids, reflecting the chemical versatility of trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, is explored for enhancing electronic and optical properties. This research emphasizes the solubility, sustainability, and biocompatibility of amino acid-functionalized quantum dots, showcasing their potential in fabricating optoelectronic devices and various other applications (Ravi, Subramaniyam, Pattabiraman, & Pichumani, 2021).

properties

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

CAS RN

233661-54-6
Record name (1R,2R)-2-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID
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